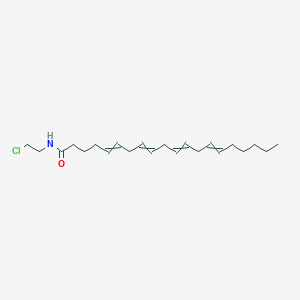

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

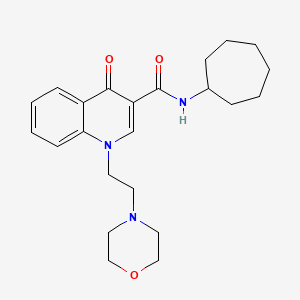

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is a synthetic compound known for its role as a selective agonist of the cannabinoid receptor 1 (CB1). It is structurally related to arachidonic acid and is used in various biochemical and pharmacological studies due to its ability to interact with cannabinoid receptors .

Méthodes De Préparation

The synthesis of N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide involves the condensation of arachidonic acid with 2-chloroethanamine. The carboxyl group of arachidonic acid is first activated using isobutyl chloroformate in the presence of triethylamine. This intermediate is then reacted with 2-chloroethanamine to form the final product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical laboratory settings.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield arachidonic acid and 2-chloroethanamine.

Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is widely used in scientific research due to its ability to selectively activate cannabinoid receptor 1 (CB1). Some of its applications include:

Neuropharmacology: Studying the effects of CB1 activation on neural pathways and neurotransmitter release.

Cancer Research: Investigating its role in modulating cancer cell proliferation and apoptosis, particularly in breast cancer cells.

Immunology: Exploring its effects on immune cell function and inflammation.

Metabolic Studies: Assessing its impact on glucose homeostasis and metabolic pathways.

Mécanisme D'action

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide exerts its effects primarily through the activation of cannabinoid receptor 1 (CB1). Upon binding to CB1, it modulates various intracellular signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and regulation of ion channels . These actions result in altered neurotransmitter release, modulation of immune responses, and changes in cellular metabolism.

Comparaison Avec Des Composés Similaires

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is unique due to its selective affinity for cannabinoid receptor 1 (CB1) over cannabinoid receptor 2 (CB2). Similar compounds include:

Anandamide (N-arachidonoylethanolamine): An endogenous ligand for cannabinoid receptors with a broader range of receptor interactions.

2-Arachidonoylglycerol (2-AG): Another endogenous cannabinoid with similar receptor affinities but different metabolic pathways.

N-oleoylethanolamine (OEA): A fatty acid ethanolamide with distinct physiological effects, including appetite regulation and anti-inflammatory properties.

This compound stands out due to its synthetic origin and specific receptor selectivity, making it a valuable tool in cannabinoid research.

Propriétés

Formule moléculaire |

C22H36ClNO |

|---|---|

Poids moléculaire |

366.0 g/mol |

Nom IUPAC |

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25) |

Clé InChI |

SCJNCDSAIRBRIA-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-2-methyl-9-oxa-2-azapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-10-one](/img/structure/B10793727.png)

![(R)-10-Methyl-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B10793745.png)

![(R)-10-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B10793747.png)

![2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B10793760.png)

![5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B10793775.png)

![5-benzyl-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B10793778.png)

![N-[(6S,14R)-13-methyl-13-azapentacyclo[12.3.1.05,17.07,16.010,15]octadeca-1(17),2,4,7(16),8,10(15)-hexaen-6-yl]acetamide](/img/structure/B10793790.png)

![(6S,14R)-6,13-dimethyl-13-azapentacyclo[12.3.1.05,17.07,16.010,15]octadeca-1(17),2,4,7(16),8,10(15)-hexaen-6-ol](/img/structure/B10793795.png)

![3-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one](/img/structure/B10793811.png)